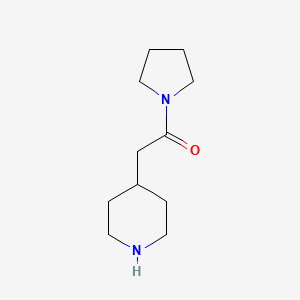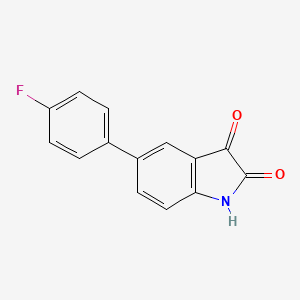
5-(4-Fluorophenyl)indoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluorophenyl)indoline-2,3-dione is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a fluorine atom into the indole structure can significantly influence the compound’s reactivity, selectivity, and biological activity .
Métodos De Preparación
The synthesis of 5-(4-Fluorophenyl)indoline-2,3-dione can be achieved through various methods. One common approach involves the reaction of 5-fluoroindoline-2,3-dione with different anilines under microwave irradiation. This method offers several advantages, including shorter reaction times, higher yields, and eco-friendly procedures . Another method involves the use of copper dipyridine dichloride as a catalyst in ethanol, which also provides good yields of the desired product .
Análisis De Reacciones Químicas
5-(4-Fluorophenyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to the presence of π-electrons.
Aplicaciones Científicas De Investigación
5-(4-Fluorophenyl)indoline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated indole derivatives.
Biology: The compound has shown potential antiviral, anti-inflammatory, and anticancer activities.
Industry: The compound’s unique properties make it valuable in the pharmaceutical and agrochemical industries.
Mecanismo De Acción
The mechanism of action of 5-(4-Fluorophenyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors with high affinity, influencing various biological processes. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cancer .
Comparación Con Compuestos Similares
5-(4-Fluorophenyl)indoline-2,3-dione can be compared with other similar indole derivatives, such as:
5-Fluoroindoline-2,3-dione: Another fluorinated indole derivative with similar reactivity and biological activities.
Indole-2,3-dione: A non-fluorinated indole derivative with a broader range of biological activities.
5-Fluoro-1H-indole-2,3-dione: A compound with similar chemical properties but different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and selectivity in various chemical and biological processes.
Propiedades
Fórmula molecular |
C14H8FNO2 |
|---|---|
Peso molecular |
241.22 g/mol |
Nombre IUPAC |
5-(4-fluorophenyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C14H8FNO2/c15-10-4-1-8(2-5-10)9-3-6-12-11(7-9)13(17)14(18)16-12/h1-7H,(H,16,17,18) |
Clave InChI |
XUAOZHWNIXCDHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC3=C(C=C2)NC(=O)C3=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B11766621.png)
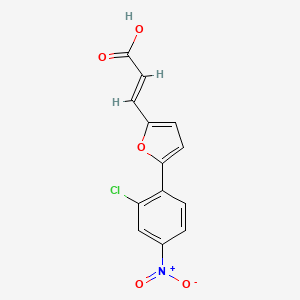
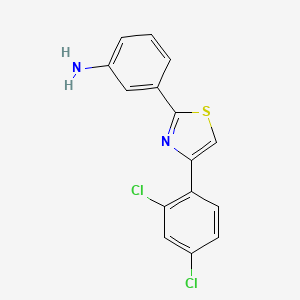


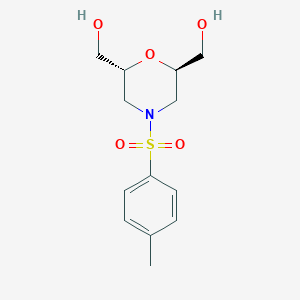
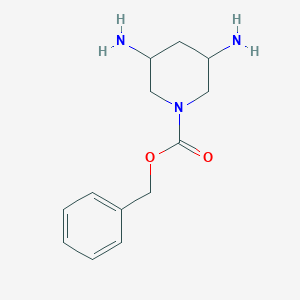
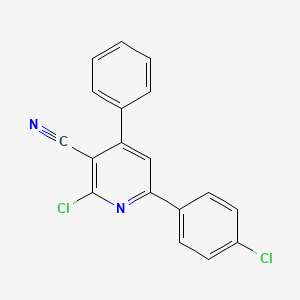

![2-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766694.png)
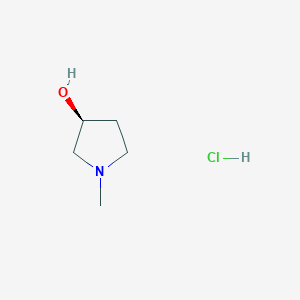
![5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B11766712.png)

